molecular formula C11H13ClO4S B8637919 Benzyl 4-(chlorosulfonyl)butanoate CAS No. 147363-47-1

Benzyl 4-(chlorosulfonyl)butanoate

Cat. No.: B8637919
CAS No.: 147363-47-1
M. Wt: 276.74 g/mol
InChI Key: SSLJUNAOVTYHOC-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)butanoate is a specialized organic compound characterized by a benzyl ester backbone, a four-carbon aliphatic chain, and a reactive chlorosulfonyl (-SO₂Cl) group. This functional group confers electrophilic reactivity, making the compound valuable in sulfonation reactions and as an intermediate in synthesizing sulfonamides or sulfonate esters .

Properties

CAS No.

147363-47-1

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

benzyl 4-chlorosulfonylbutanoate

InChI

InChI=1S/C11H13ClO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

SSLJUNAOVTYHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of Benzyl 4-(chlorosulfonyl)butanoate against key analogs, focusing on structural features, reactivity, and applications.

Structural and Functional Group Analysis

Compound CAS # Key Functional Groups Reactivity Profile
This compound Not available Benzyl ester, chlorosulfonyl High electrophilicity at -SO₂Cl; prone to nucleophilic substitution (e.g., with amines, alcohols).
Benzyl butanoate 122-63-4 Benzyl ester Low reactivity; hydrolyzes under acidic/basic conditions to form butanoic acid .
Allyl butanoate 2051-76-5 Allyl ester Undergoes radical polymerization; used in fragrance formulations .
Methyl benzoate 93-58-3 Methyl ester, aromatic ring Stable under mild conditions; hydrolyzes to benzoic acid in strong acids/bases .

Key Research Findings

  • Synthetic Pathways : Benzyl esters with reactive substituents (e.g., -SO₂Cl) are synthesized via condensation reactions, as seen in analogous benzyl-imidazole derivatives .
  • Stability : Chlorosulfonyl groups are moisture-sensitive, requiring anhydrous conditions during handling—unlike stable esters like Methyl benzoate .
  • Toxicity: Sulfonyl chlorides are irritants and require stringent safety protocols, whereas simple esters (e.g., Benzyl butanoate) are generally recognized as safe (GRAS) for consumer products .

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